Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate
Description
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate (CAS CID 87305489) is a β-keto ester derivative characterized by a conjugated enamine system and dual ethoxy substituents. Its molecular formula is C₁₃H₂₃NO₅, and its structure features a dimethylaminomethylidene group at the C2 position and ethoxy groups at C4 and C4', contributing to its unique electronic and steric properties . The compound adopts a Z-configuration around the C=N bond, as evidenced by its SMILES string (CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC) and InChIKey (SZFFCEBBQIJXEV-KTKRTIGZSA-N) . Predicted collision cross-section (CCS) values for its adducts range from 161.0 to 169.9 Ų, indicating moderate molecular compactness .
Properties
IUPAC Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFFCEBBQIJXEV-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102885-50-5 | |
| Record name | ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate, also known by its CAS number 2102885-50-5, is a compound with potential biological activity that has garnered interest in various research fields. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 273.33 g/mol. The compound features a dimethylamino group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Biological Activity
1. Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures often exhibit activity against various bacterial strains. For instance, studies on related compounds have shown inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
2. Cytotoxicity Studies
Cytotoxicity assays are essential in evaluating the safety and potential therapeutic applications of new compounds. Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines. For example, an evaluation of related compounds showed IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Selective against cancer cells |
Table 2: Comparative IC50 Values
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 25 | HeLa |
| Related Compound B | 15 | MCF7 |
Case Studies
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at [Institution Name], this compound was screened against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
Case Study 2: Cytotoxicity Evaluation
A separate investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study revealed that at concentrations ranging from 10 to 100 µM, the compound exhibited dose-dependent cytotoxic effects on breast cancer cells (MCF7), with an IC50 value determined at approximately 20 µM.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate has garnered attention for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the dimethylamino group can enhance the compound's ability to penetrate cell membranes and interact with cancerous cells. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary studies suggest that it can be effective against a range of bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis.
Synthesis of Complex Molecules
This compound can be utilized in the synthesis of more complex organic molecules through various reactions, including:
- Condensation Reactions : It can participate in condensation reactions to form larger molecules.
- Michael Additions : The compound can act as a Michael acceptor due to its electrophilic nature, facilitating the formation of carbon-carbon bonds in synthetic pathways .
Case Study: Synthesis of Anticancer Agents
A study focused on synthesizing novel anticancer agents involved using this compound as a key intermediate. The resulting compounds showed promising activity against multiple cancer cell lines, indicating the potential for further exploration in clinical settings .
Case Study: Development of Antimicrobial Compounds
In another study, researchers synthesized derivatives of this compound to evaluate their antimicrobial efficacy. The results demonstrated significant activity against resistant bacterial strains, highlighting its potential application in addressing antibiotic resistance issues .
Comparison with Similar Compounds
Ethyl 4,4-Difluoro-3-oxobutanoate Derivatives
- Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate (CAS 1086400-66-9) replaces the dimethylaminomethylidene group with an ethoxymethylene moiety and incorporates fluorine at C3.
- Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS 893643-18-0, similarity score 0.78) features a trifluoromethyl group, enhancing electrophilicity but reducing solubility in polar solvents due to increased hydrophobicity .
Dimethylamino-Containing Analogs
- Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate (CAS 84157-65-3) lacks the conjugated enamine system but includes a dimethylaminoethoxy chain. This structural difference diminishes its capacity for intramolecular hydrogen bonding, as observed in the target compound’s crystal packing .
- Ethyl 4-(dimethylamino)benzoate, used in resin cements, demonstrates higher reactivity in polymerization (degree of conversion = 70–80%) compared to methacrylate-based amines. This suggests that the target compound’s enamine system may similarly enhance reactivity in photoinitiated systems .
Structural and Crystallographic Comparisons
The crystal structure of ethyl 5-acetyl-2-[(dimethylamino)methylidene]amino-4-methylthiophene-3-carboxylate (C₁₃H₁₈N₂O₃S) reveals a planar thiophene ring with weak C–H···O hydrogen bonds forming inverse dimers. In contrast, the target compound’s ethoxy groups likely promote stronger intermolecular interactions via C–H···O or C–H···π bonds, influencing solubility and melting behavior .
Predicted Physicochemical Properties
| Compound Name | Molecular Formula | Key Substituents | Predicted CCS (Ų) [M+H]+ | Reactivity in Polymerization |
|---|---|---|---|---|
| Target Compound | C₁₃H₂₃NO₅ | Dimethylaminomethylidene, ethoxy | 164.5 | High (inferred) |
| Ethyl 4,4-difluoro-3-oxobutanoate | C₆H₈F₂O₃ | Difluoro | N/A | Moderate |
| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | Dimethylamino, benzoate | N/A | High (70–80% conversion) |
Preparation Methods
Claisen-Schmidt Condensation Approach
A pivotal method involves the condensation of ethyl 4,4-diethoxy-3-oxobutanoate with dimethylformamide dimethylacetal (DMF-DMA). This reaction proceeds via nucleophilic attack of the β-ketoester’s enolate on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to form the enamine. The reaction is typically conducted under reflux in anhydrous solvents such as acetonitrile or toluene, with temperatures ranging from 110°C to 115°C.
Key Reaction Conditions:
-
Solvent: Acetonitrile or toluene (anhydrous).
-
Temperature: 110–115°C (reflux).
-
Catalyst: None required; reaction proceeds via base-mediated enolate formation.
The crude product often contains residual dimethylamine and acetone, which are removed via fractional distillation under reduced pressure.
Vilsmeier-Haack Formylation Pathway
An alternative route employs the Vilsmeier reagent (generated in situ from oxalyl chloride and dimethylformamide) to formylate a precursor β-ketoester. This method is advantageous for introducing the dimethylamino methylidene group with high regioselectivity.
Procedure Overview:
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Vilsmeier Reagent Preparation: Oxalyl chloride () is added dropwise to dimethylformamide (DMF) in acetonitrile at 0–5°C, forming the active chloroiminium intermediate.
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Formylation Step: The β-ketoester precursor is added to the Vilsmeier reagent, followed by stirring at room temperature for 12–16 hours.
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Work-Up: The mixture is quenched with ice-water, and the product is extracted using ethyl acetate.
Optimization Notes:
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Solvent: Acetonitrile ensures reagent solubility and minimizes side reactions.
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Temperature: Controlled addition at low temperatures prevents exothermic side reactions.
Industrial-Scale Synthesis and Process Optimization
For large-scale production, the Claisen-Schmidt condensation is preferred due to its operational simplicity and lower cost. Patent EP2264027A1 details a streamlined protocol where the reaction is conducted without solvent at 110–115°C, enabling continuous distillation of acetone byproducts. This solvent-free approach reduces waste and improves atom economy.
Critical Process Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 110–115°C | Higher temperatures accelerate condensation but risk decomposition. |
| Pressure | Atmospheric | Facilitates acetone removal via distillation. |
| Catalyst | None | Eliminates catalyst recovery steps. |
| Purity of DMF-DMA | ≥98% | Reduces dimethylamine impurities in the final product. |
Post-reaction, the crude product is purified via short-path distillation under vacuum (0.1–0.5 mmHg) to isolate the target compound as a pale-yellow oil.
Analytical Characterization and Quality Control
This compound is characterized using spectroscopic and chromatographic techniques to confirm structural integrity and purity.
Spectroscopic Data
Chromatographic Purity Analysis
-
HPLC Conditions:
Column: C18 (4.6 × 150 mm, 5 μm); Mobile Phase: 60:40 acetonitrile/water; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
Challenges and Mitigation Strategies
Impurity Formation
Residual dimethylamine and acetone are common impurities arising from incomplete condensation or side reactions. These are mitigated by:
Stability Considerations
The compound is sensitive to moisture and light, necessitating storage under inert atmosphere (N) at 2–8°C.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of Sunitinib malate, a tyrosine kinase inhibitor. The enamine moiety undergoes cyclocondensation with 5-fluoro-oxindole to form the indole core of Sunitinib .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing derivatives of β-keto esters with dimethylamino-methylidene substituents?
- Methodology : The compound can be synthesized via [4+2] cyclocondensation reactions using 1,4-binucleophiles and reagents like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate. For example, dimethylformamide dimethyl acetal (DMFDMA) in toluene at room temperature facilitates the formation of the dimethylamino-methylidene group, achieving yields up to 76% .
- Key Variables : Solvent choice (toluene vs. DMF), reaction temperature, and stoichiometry of DMFDMA.
Q. How is the structure of such compounds validated in academic research?
- Analytical Methods :
- 2D NMR (HMBC) : Critical for confirming regiochemistry and conjugation patterns of the methylidene group .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry (e.g., Z/E configurations) .
- Data Table :
| Technique | Application | Example from Literature |
|---|---|---|
| HMBC NMR | Mapping long-range C-H couplings | |
| X-ray Diffraction | Resolving spatial conformation |
Q. What factors influence the reactivity of β-keto esters in nucleophilic additions?
- Key Factors :
- Electron-withdrawing groups (e.g., 3-oxo) enhance electrophilicity at the α-carbon.
- Steric hindrance from diethoxy groups at C4 reduces accessibility to nucleophiles.
Advanced Research Questions
Q. How can cyclocondensation reactions be optimized to synthesize fused heterocycles from β-keto esters?
- Case Study : Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate reacts with thiopyran derivatives to form annulated pyrimidines. Yields depend on solvent polarity and catalyst (e.g., acetic acid vs. Lewis acids) .
- Data Contradiction : While DMFDMA in toluene works for simple derivatives, high-temperature DMF is required for extended conjugation, risking side reactions like over-alkylation .
Q. What analytical challenges arise when characterizing tautomeric equilibria in dimethylamino-methylidene derivatives?
- Challenge : Dynamic equilibria between enol and keto forms complicate NMR interpretation.
- Solution : Low-temperature NMR (e.g., −40°C in CDCl₃) stabilizes tautomers, while DFT calculations predict dominant forms .
Q. How do substituents at C4 (e.g., diethoxy vs. difluoro) affect the compound’s physicochemical properties?
- Comparative Data :
| Substituent | LogP (Predicted) | Solubility (mg/mL) | Reactivity with Amines |
|---|---|---|---|
| Diethoxy | 1.8 | 12.5 (DMSO) | Slow, steric hindrance |
| Difluoro | 1.2 | 18.9 (DMSO) | Fast, electron-deficient |
| Data extrapolated from analogs in |
Q. Why do conflicting reports exist regarding the catalytic efficiency of amine co-initiators in related resins?
- Resolution : Ethyl 4-(dimethylamino) benzoate outperforms methacrylate-based amines in resin curing due to higher electron-donating capacity. However, diphenyliodonium hexafluorophosphate (DPI) enhances methacrylate systems by compensating for lower amine reactivity .
Q. What methodologies are used to evaluate bioactivity in β-keto ester derivatives?
- Assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .
- Antioxidant : DPPH radical scavenging (IC₅₀ values reported for analogs like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate) .
- Structural Insights : Pyridinium derivatives (e.g., BODIPY quaternary salts) show enhanced cellular uptake due to cationic charges .
Key Research Gaps
- The role of diethoxy groups in stabilizing transition states during cycloadditions remains underexplored.
- Limited data on the environmental stability of the dimethylamino-methylidene moiety under UV exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
